molecular formula C16H14O3S B12611804 (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one CAS No. 909565-02-2

(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one

Cat. No.: B12611804
CAS No.: 909565-02-2
M. Wt: 286.3 g/mol
InChI Key: IEVWZRMTYHOZCQ-MLGOLLRUSA-N
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Description

(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one is a complex organic compound known for its unique bicyclic structure. This compound features a naphthylsulfonyl group attached to a bicyclo[3.1.0]hexane ring system, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The naphthylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like naphthalenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The naphthylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one involves its interaction with specific molecular targets. The naphthylsulfonyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a rigid bicyclic structure and a naphthylsulfonyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

909565-02-2

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

(1R,5R)-1-naphthalen-1-ylsulfonylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C16H14O3S/c17-15-9-8-12-10-16(12,15)20(18,19)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2/t12-,16-/m1/s1

InChI Key

IEVWZRMTYHOZCQ-MLGOLLRUSA-N

Isomeric SMILES

C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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